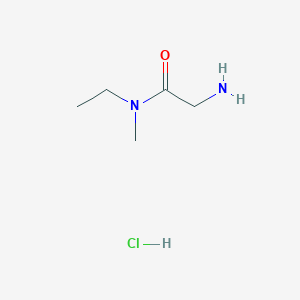

2-Amino-N-ethyl-N-methylacetamide HCl

Description

Contextualization within the Class of Substituted Amides and Aminoacetamides

The compound is a member of the substituted amide family, specifically a tertiary amide. The amide bond is a fundamental functional group in organic chemistry and biochemistry, forming the backbone of peptides and proteins. Amides are generally stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. archivepp.com The degree of substitution on the amide nitrogen (primary, secondary, or tertiary) significantly influences the molecule's physical and chemical properties, such as its boiling point, solubility, and reactivity. archivepp.com

More specifically, 2-Amino-N-ethyl-N-methylacetamide HCl belongs to the subclass of α-aminoacetamides. This structural motif consists of an acetamide (B32628) group with an amino group attached to the alpha-carbon. This arrangement is a key feature in numerous biologically active molecules and serves as a versatile scaffold in medicinal chemistry. The presence of both a basic amino group and a relatively neutral amide group within the same small molecule allows for diverse chemical interactions and modifications. Researchers often modify the substituents on both the amide nitrogen and the alpha-amino group to fine-tune the molecule's properties and biological activity. researchgate.netnih.gov

Academic Relevance and Research Significance

The academic relevance of the aminoacetamide scaffold is significant, with research spanning various therapeutic areas. nih.gov Although direct studies on this compound are not prominent, the core structure is a subject of intense investigation.

Key Research Areas for Aminoacetamides:

Antimalarial Agents: Substituted aminoacetamides have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Research has focused on optimizing the substituents to enhance potency and improve physicochemical properties like solubility and metabolic stability. researchgate.netnih.gov For instance, studies have shown that modifications to the groups attached to the amide and amino functionalities can lead to compounds with low-nanomolar activity against the parasite. nih.gov

Antimicrobial and Antifungal Agents: Various acetamide derivatives have been synthesized and screened for activity against bacterial and fungal pathogens, including multidrug-resistant strains. nih.govplos.org The ability to systematically alter the structure allows for the development of compounds targeting specific microbial pathways. plos.org

Central Nervous System (CNS) Agents: The acetamide structure is a component of several CNS-active drugs. Research into novel acetamide derivatives has yielded compounds with potential antidepressant, tranquilizer, and anticonvulsant properties. nih.gov

Anti-inflammatory and Anticancer Agents: The amide linkage is present in many non-steroidal anti-inflammatory drugs (NSAIDs) and is a target for developing new anti-inflammatory compounds like COX-II inhibitors. archivepp.com Furthermore, certain acetamide sulphonyl analogs have been investigated for their cytotoxic activity against various human cancer cell lines. nih.gov

The potential of 2-Amino-N-ethyl-N-methylacetamide as a chemical tool or a starting point for lead optimization lies in its simple, modifiable structure. It could serve as a fragment or building block in the synthesis of more complex molecules for screening in these and other therapeutic areas. nih.gov

Historical Overview of Related Chemical Entities in Research

The history of amide- and amine-containing compounds in research is deeply intertwined with the birth of modern pharmaceutical chemistry in the mid-to-late 19th century. nih.gov

The journey began with the isolation and modification of natural products. However, the rise of the synthetic dye industry, which utilized organic chemicals derived from coal tar, provided the tools and starting materials for creating novel synthetic drugs. nih.gov One of the earliest examples of a simple amide derivative used medicinally was acetanilide, introduced as an antipyretic (fever reducer) in the 1880s. This marked a pivotal moment, demonstrating that simple, synthetically accessible molecules could possess significant therapeutic effects. nih.gov

The development of local anesthetics provides a strong historical parallel for the aminoacetamide structure. The first local anesthetic, cocaine, is an ester. The search for a synthetic, less toxic, and non-addictive substitute led to the development of procaine (B135) (Novocain) and later, lidocaine (B1675312). Lidocaine, introduced in the 1940s, is a classic example of a substituted aminoacetamide. Its discovery highlighted the importance of the aminoacetamide scaffold for achieving local anesthetic activity and spurred decades of research into related structures, leading to a wide range of anesthetics still in use today.

This history illustrates a core principle in medicinal chemistry: a specific chemical scaffold, once identified as biologically active, becomes a template for extensive investigation. Researchers synthesize numerous analogs by altering substituents to improve efficacy, and pharmacokinetic properties, which is a trajectory that defines the research context for compounds like 2-Amino-N-ethyl-N-methylacetamide. archivepp.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13ClN2O |

|---|---|

Molecular Weight |

152.62 g/mol |

IUPAC Name |

2-amino-N-ethyl-N-methylacetamide;hydrochloride |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3-7(2)5(8)4-6;/h3-4,6H2,1-2H3;1H |

InChI Key |

GBCUREJMJUYFPL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino N Ethyl N Methylacetamide Hydrochloride

Fundamental Principles of Amide Bond Formation

The creation of the amide bond is a cornerstone of organic and medicinal chemistry. This bond, which defines the structure of 2-Amino-N-ethyl-N-methylacetamide, is typically formed through several reliable mechanisms.

The formation of an amide bond is a classic example of a nucleophilic acyl substitution reaction. In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon of a carboxylic acid derivative. The reaction proceeds through a two-stage mechanism: the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate to reform the carbonyl group and expel a leaving group. youtube.com

The reactivity of the carboxylic acid derivative is paramount. More reactive derivatives, such as acyl chlorides, are excellent electrophiles and react readily with nucleophiles like amines. The stability of the leaving group is a key factor; better leaving groups lead to faster reactions. For instance, the chloride ion is an excellent leaving group, making acyl chlorides highly reactive towards amide formation. youtube.com

To facilitate amide bond formation, the carboxylic acid is often "activated" by converting its hydroxyl group into a better leaving group. Acyl chlorides and acid anhydrides are common examples of such activated derivatives. wikipedia.orgchemicalbook.com The reaction of an acyl chloride with an amine is a simple and frequently used method for synthesizing amides. wikipedia.org This reaction is typically rapid and exothermic. wikipedia.org Because the reaction generates hydrogen chloride (HCl), a base is usually added to neutralize it, preventing the formation of an unreactive ammonium (B1175870) salt with the starting amine. google.com

In the context of synthesizing 2-Amino-N-ethyl-N-methylacetamide, an activated derivative of 2-chloroacetic acid, namely chloroacetyl chloride, serves as a key precursor. Its high reactivity makes it an ideal choice for reacting with the secondary amine, N-ethyl-N-methylamine.

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide with the elimination of a water molecule. This method is highly atom-economical. However, it typically requires high temperatures (often above 160°C) to overcome the formation of a stable and unreactive ammonium salt between the acidic carboxylic acid and the basic amine. Current time information in Stuttgart, DE. To circumvent these harsh conditions, various catalysts and coupling reagents have been developed to promote direct amidation under milder conditions. Current time information in Stuttgart, DE.

Precursor Selection and Design for Aminoacetamide Synthesis

The successful synthesis of 2-Amino-N-ethyl-N-methylacetamide Hydrochloride hinges on the strategic selection of appropriate starting materials that can be efficiently assembled to form the target molecule.

The target molecule is a derivative of glycine (B1666218), the simplest alpha-amino acid. A common strategy for synthesizing α-amino amides involves using a starting material that already contains the α-carbon and a suitable leaving group, such as an α-halo acid derivative. For this synthesis, 2-chloroacetic acid or its more reactive derivative, chloroacetyl chloride, is an ideal precursor. The chlorine atom at the alpha position serves as a reactive site for the subsequent introduction of the primary amino group.

An alternative approach involves starting with a protected glycine and then forming the amide bond with N-ethyl-N-methylamine. For instance, Boc-glycine (glycine with its amino group protected by a tert-butyloxycarbonyl group) could be coupled with the amine using standard peptide coupling reagents. The Boc-protecting group would then be removed under acidic conditions, which would concurrently form the final hydrochloride salt. google.com

A well-established method for converting an alkyl halide into a primary amine is the Gabriel synthesis. wikipedia.orglibretexts.orgmasterorganicchemistry.com This method utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate. The phthalimide anion acts as a nucleophile to displace a halide from an alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the desired primary amine. wikipedia.orgmasterorganicchemistry.com This method avoids the over-alkylation that can be a problem when using ammonia directly. masterorganicchemistry.com Applying this to the synthesis of 2-Amino-N-ethyl-N-methylacetamide would involve reacting 2-chloro-N-ethyl-N-methylacetamide with potassium phthalimide.

The N-ethyl and N-methyl groups on the amide nitrogen are introduced via the amine precursor, N-ethyl-N-methylamine. The synthesis of this secondary amine can be achieved through various methods. One common industrial method is the reductive amination of acetaldehyde (B116499) with monomethylamine in the presence of a hydrogenation catalyst. masterorganicchemistry.com Other reported laboratory methods include the reaction of ethylamine (B1201723) with a methylating agent like methyl iodide, though this can sometimes lead to mixtures of products. libretexts.org

The reaction between the selected α-haloacetyl precursor (chloroacetyl chloride) and the secondary amine (N-ethyl-N-methylamine) readily forms the required N,N-disubstituted amide intermediate. Secondary amines react with acyl chlorides to form tertiary amides in a straightforward nucleophilic acyl substitution reaction. uni.luorganic-chemistry.org

Optimization of Reaction Conditions for Hydrochloride Salt Formation

The formation of 2-Amino-N-ethyl-N-methylacetamide hydrochloride is a critical step that follows the initial amide synthesis. This process requires careful optimization of the reaction environment, temperature, and the use of specific reagents to ensure high yield and purity of the final product.

Solvent Selection and Reaction Environment Control

The choice of solvent is paramount in the synthesis of amides and their subsequent conversion to hydrochloride salts. The reaction environment must be controlled to facilitate the desired reaction while minimizing side products. Aprotic solvents are generally preferred for amide coupling reactions. fishersci.itfishersci.co.uk Solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are commonly employed due to their ability to dissolve the reactants and facilitate the reaction. mdpi.comresearchgate.net

The selection of an appropriate solvent is guided by the solubility of the starting materials and the desired product. For the hydrochloride salt formation step, a solvent in which the salt is sparingly soluble is often chosen to facilitate its precipitation and isolation. For instance, after an amidation reaction, the introduction of a solution of hydrogen chloride in an ether-based solvent like diethyl ether or 1,4-dioxane (B91453) can lead to the precipitation of the amide hydrochloride. researchgate.netgoogle.com The reaction environment should also be kept inert, often under a nitrogen or argon atmosphere, to prevent unwanted reactions with atmospheric moisture or carbon dioxide, especially when using moisture-sensitive reagents. wikipedia.org

Table 1: Common Solvents in Amide Hydrochloride Synthesis

| Solvent | Type | Role in Synthesis | Rationale for Use |

|---|---|---|---|

| Dichloromethane (DCM) | Aprotic | Amide bond formation | Good solubility for many organic reactants; volatile and easily removed. fishersci.itresearchgate.net |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Amide bond formation | High boiling point and excellent solvating power for a wide range of reactants. mdpi.comresearchgate.net |

| Acetonitrile | Polar Aprotic | Amide bond formation, Recrystallization | Can be effective for both reaction and purification steps, often yielding clean crystals. mdpi.comresearchgate.net |

| Ethyl Acetate (B1210297) | Ester | Extraction, Salt formation | Used for workup and extraction; can be a medium for hydrochloride precipitation. fishersci.itgoogle.com |

Temperature Regulation and Reaction Kinetics

Temperature control is a critical factor that influences the rate and outcome of the amidation reaction and the subsequent salt formation. Amide bond formation is often an exothermic process. luxembourg-bio.com Many coupling reactions are initiated at 0°C to control the initial rate and then allowed to warm to room temperature to ensure completion. fishersci.itfishersci.co.uk

The kinetics of the reaction, which dictate the speed at which the amide is formed, are strongly dependent on temperature. jeeadv.ac.in Increasing the temperature can accelerate the reaction, but it can also lead to the formation of unwanted byproducts or racemization if chiral centers are present. researchgate.netpeptide.com For the formation of the hydrochloride salt, cooling the reaction mixture after the addition of HCl can enhance the precipitation and crystallization of the product, leading to a higher recovery yield. luxembourg-bio.com The optimal temperature profile must be determined experimentally to balance reaction speed with product purity and yield. rsc.org

Role of Auxiliary Reagents and Catalysts (e.g., Bases for HCl Neutralization)

The synthesis of amides from carboxylic acids and amines often requires the use of coupling reagents to activate the carboxylic acid. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). fishersci.itpeptide.com These reagents facilitate the formation of a highly reactive intermediate that readily reacts with the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used in conjunction with carbodiimides to suppress side reactions and minimize racemization. fishersci.co.ukpeptide.com

When the amidation reaction is performed using an acyl chloride, a base is required to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. fishersci.co.ukyoutube.com If not neutralized, this HCl would react with the starting amine to form an unreactive ammonium salt, thereby halting the reaction. youtube.com Tertiary amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) are commonly used for this purpose. In some cases, a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) is added to accelerate the reaction, particularly with less reactive amines. nih.gov

Purification and Isolation Techniques for Amide Hydrochlorides

Once the synthesis is complete, the crude 2-Amino-N-ethyl-N-methylacetamide hydrochloride must be purified to remove unreacted starting materials, reagents, and byproducts.

Recrystallization Strategies

Recrystallization is a powerful and widely used technique for purifying solid compounds like amide hydrochlorides. researchgate.netmt.com The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. youtube.com An ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. youtube.com

For amide hydrochlorides, polar solvents such as ethanol, methanol, or acetonitrile are often effective for recrystallization. researchgate.net A common strategy involves dissolving the crude product in a minimum amount of the hot solvent and then allowing the solution to cool slowly. youtube.com As the solution cools, the solubility of the amide hydrochloride decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). youtube.com If a single solvent is not suitable, a two-solvent (solvent/anti-solvent) system can be employed. mt.com

Table 2: Recrystallization Solvent Selection Guide

| Solvent Property | Desired Characteristic for Recrystallization | Rationale |

|---|---|---|

| Solubility of Compound | High at high temperature, low at low temperature | Allows for dissolution when hot and efficient precipitation upon cooling. youtube.com |

| Solubility of Impurities | High at all temperatures or very low at all temperatures | Impurities either stay in the mother liquor or can be filtered out while the solution is hot. youtube.com |

| Boiling Point | Lower than the melting point of the compound | Prevents the compound from melting or "oiling out" instead of dissolving. youtube.com |

| Reactivity | Inert | The solvent should not react with the compound being purified. youtube.com |

Chromatographic Separation Methods

When recrystallization is not sufficient to achieve the desired purity, chromatographic techniques are employed. Column chromatography is a common method for the purification of organic compounds. For polar compounds like amide hydrochlorides, silica (B1680970) gel is often used as the stationary phase. chemicalforums.com A polar mobile phase, or eluent, is used to move the components of the mixture down the column at different rates.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for both analysis and purification. In reversed-phase HPLC, which is suitable for polar compounds, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and acetonitrile or methanol, sometimes with a buffer to control pH. chromforum.orgacs.org The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. For amine hydrochlorides, controlling the pH of the mobile phase is crucial to ensure good peak shape and separation. chromforum.org

Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-Amino-N-ethyl-N-methylacetamide HCl, NMR is instrumental in confirming its molecular structure.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in its structure. Due to the restricted rotation around the amide C-N bond, separate signals may be observed for the syn and anti conformers of the N-ethyl and N-methyl groups, especially at lower temperatures. The presence of the hydrochloride salt will cause the amine protons to be exchangeable and may influence the chemical shifts of adjacent protons.

The expected chemical shifts (δ) are predicted based on the analysis of structurally similar compounds. The ethyl group protons would appear as a quartet for the methylene (B1212753) group (-CH₂-) coupled to the methyl group, and a triplet for the methyl group (-CH₃) coupled to the methylene group. The N-methyl protons would appear as a singlet, potentially broadened or split into a doublet in the case of restricted rotation. The methylene protons adjacent to the amino group (-CH₂-NH₃⁺) would likely appear as a singlet, and the amino protons themselves may be visible as a broad singlet, depending on the solvent and concentration.

Typical coupling constants (J), which describe the interaction between neighboring protons, are expected to be in the range of 7 Hz for the vicinal coupling in the ethyl group. mdpi.com

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (ethyl) | 3.3 - 3.5 | Quartet (q) | ~7 |

| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet (t) | ~7 |

| -N-CH₃ (methyl) | 2.9 - 3.1 | Singlet (s) | - |

| -CH₂- (aminoacetyl) | 3.8 - 4.0 | Singlet (s) | - |

| -NH₃⁺ (amino) | 8.0 - 8.5 | Broad Singlet (br s) | - |

Carbon-13 (¹³C) NMR Spectroscopic Applications for Carbon Skeleton Elucidation

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm for amides. researchgate.net The carbons of the N-ethyl and N-methyl groups will appear in the aliphatic region, with their exact positions influenced by the nitrogen atom and the restricted amide bond rotation. The methylene carbon adjacent to the positively charged amino group will be shifted downfield compared to a neutral amine.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 168 - 172 |

| -CH₂- (ethyl) | 40 - 45 |

| -CH₃ (ethyl) | 12 - 15 |

| -N-CH₃ (methyl) | 34 - 38 |

| -CH₂- (aminoacetyl) | 48 - 52 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. researchgate.netsdsu.edu For this compound, a cross-peak would be expected between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would show correlations between the -CH₂- protons of the ethyl group and the corresponding -CH₂- carbon, the -CH₃ protons of the ethyl group and its carbon, the N-CH₃ protons and its carbon, and the -CH₂- protons of the aminoacetyl group and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu Key expected correlations would include:

The N-methyl and N-ethyl protons to the carbonyl carbon.

The methylene protons of the aminoacetyl group to the carbonyl carbon.

The N-methyl and N-ethyl protons to the other N-alkyl carbon.

These 2D NMR experiments, in combination, provide a comprehensive map of the molecular structure, confirming the sequence of atoms and functional groups. libretexts.orguzh.ch

Dynamic NMR Studies for Conformational Analysis of Amide Bonds

The C-N bond in amides possesses a significant degree of double bond character due to resonance, which leads to restricted rotation around this bond. researchgate.net This phenomenon can be studied using dynamic NMR (DNMR) spectroscopy. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals can be observed for the different conformers (e.g., syn and anti orientations of the N-ethyl and N-methyl groups relative to the carbonyl oxygen). As the temperature is increased, the rate of rotation increases, causing the signals for the conformers to broaden and eventually coalesce into a single averaged signal. researchgate.net By analyzing the line shapes of the signals at different temperatures, the energy barrier to rotation (activation energy) can be determined. For N,N-disubstituted amides, these barriers are typically in the range of 15-20 kcal/mol. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. nih.gov In the positive ion mode, the molecule is expected to be readily protonated, primarily at the basic nitrogen of the amino group, to form the [M+H]⁺ ion. The mass spectrum would show a prominent peak corresponding to the mass of the protonated molecule.

Predicted ESI-MS Data

| Ion | Predicted m/z |

| [M+H]⁺ | 131.1233 |

Upon collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the protonated molecule will fragment in a characteristic manner. The fragmentation of protonated amides often involves cleavage of the amide bond. rsc.org For this compound, key fragmentation pathways are expected to include:

Loss of the N-ethyl-N-methylamine moiety: Cleavage of the amide C-N bond would result in the formation of an acylium ion.

Cleavage adjacent to the amino group: Fragmentation could also be initiated by the charged amino group, leading to characteristic losses.

A plausible fragmentation pattern would involve the initial loss of ammonia (B1221849) (NH₃) from the protonated amino group, followed by further fragmentation of the resulting ion. The analysis of these fragment ions provides valuable information for confirming the structure of the parent molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₅H₁₃ClN₂O), HRMS would provide an exact mass measurement of the protonated molecular ion, [M+H]⁺. This technique differentiates the compound from other molecules with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places. The precise mass is a critical piece of data for confirming the molecular formula.

| Parameter | Expected Value |

| Molecular Formula | C₅H₁₃ClN₂O |

| Monoisotopic Mass | 152.0716 g/mol |

| Expected [M+H]⁺ Ion | C₅H₁₄N₂O⁺ |

| Expected Exact Mass of [M+H]⁺ | 117.1184 |

Note: The table presents expected values for the free base, as the HCl salt would dissociate in the typical ionization sources.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides insight into the structural connectivity of the molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For the protonated 2-Amino-N-ethyl-N-methylacetamide, the [C₅H₁₄N₂O]⁺ ion would be isolated and subjected to collision-induced dissociation. The fragmentation pattern would be expected to reveal characteristic losses corresponding to the different functional groups within the molecule.

Potential fragmentation pathways could include:

Loss of the ethyl group (-CH₂CH₃): Resulting in a significant fragment ion.

Loss of the N-methyl group (-CH₃): Another likely fragmentation.

Cleavage of the amide bond (C-N): A common fragmentation pathway for amides.

Loss of the primary amine group (-NH₂): This could occur through various rearrangements.

Analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure, confirming the arrangement of the ethyl, methyl, and amino groups around the acetamide (B32628) core.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding environment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amine salt) | 3200-2800 | N⁺-H stretch |

| C-H (alkane) | 3000-2850 | C-H stretch |

| C=O (amide) | 1680-1630 | C=O stretch (Amide I) |

| N-H (amine salt) | 1600-1500 | N-H bend |

| C-N | 1400-1000 | C-N stretch |

The precise positions of these bands, particularly the Amide I band, can be sensitive to the local environment, including hydrogen bonding.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) Applications

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. For this compound, Raman spectroscopy would also be expected to show bands for the amide and alkyl groups. However, the C=O stretch is often weaker in Raman spectra compared to IR. Symmetrical vibrations, which might be weak in the IR spectrum, can be strong in the Raman spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that could be applied to enhance the Raman signal of this compound significantly. By adsorbing the molecule onto a nanostructured metal surface (typically silver or gold), the Raman scattering intensity can be amplified by several orders of magnitude, allowing for the detection of very low concentrations and providing more detailed structural information.

Hyper-Raman (HR) Spectroscopic Investigation of Amide Bands and Hydrogen Bonding Environments

Hyper-Raman (HR) spectroscopy is a nonlinear optical technique that offers unique insights into molecular vibrations. acs.orgacs.org Unlike IR and Raman, HR spectroscopy is a two-photon process and has different selection rules, meaning that vibrational modes that are silent in both IR and Raman can be active in HR. acs.org

For amide-containing compounds, HR spectroscopy has been shown to be particularly sensitive to the hydrogen-bonding environment. acs.orgacs.org Studies on related molecules like N-methylacetamide have demonstrated that the peak positions of the amide bands in HR spectra reflect the nature and extent of hydrogen bonding. acs.orgacs.org The amide II and III bands, in particular, are often strongly observed in HR spectra, providing a complementary tool to analyze secondary structures and intermolecular interactions. acs.orgacs.org An HR spectroscopic investigation of this compound could therefore provide detailed information on the hydrogen bonding involving the amide group and the primary amine hydrochloride. The technique can be a powerful tool for studying the molecular structure and environment of molecules with peptide-like bonds. acs.orgacs.org

X-ray Diffraction Analysis for Solid-State Molecular Structure

To definitively determine the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and provide a detailed map of the intermolecular interactions, including the hydrogen bonding network involving the chloride ion, the ammonium (B1175870) group, and the amide functionality. Such an analysis is indispensable for a complete understanding of the compound's solid-state structure. researchgate.net

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Currently, there is no publicly available single crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its absolute configuration and crystal packing, which is typically derived from such studies, remains uncharacterized in the scientific literature. The determination of the precise three-dimensional arrangement of atoms and molecules within the crystal lattice, as well as the establishment of the absolute stereochemistry, awaits experimental investigation through single crystal X-ray analysis.

Reactivity and Reaction Mechanisms of 2 Amino N Ethyl N Methylacetamide Hydrochloride

Amide Hydrolysis and Stability in Aqueous Media

Amides are the most stable of the carboxylic acid derivatives, and their hydrolysis requires more forceful conditions, such as heating with aqueous acid or base, compared to esters or acid chlorides. pressbooks.pub Tertiary amides are particularly resistant to cleavage. arkat-usa.orgresearchgate.net The hydrolysis of the amide bond in 2-Amino-N-ethyl-N-methylacetamide results in the formation of N-ethyl-N-methylamine and 2-aminoacetic acid (glycine).

Acid-catalyzed hydrolysis of an amide is typically a slow process that requires heating. masterorganicchemistry.com The reaction is not reversible because under acidic conditions, the amine product is protonated to form an ammonium (B1175870) salt, which is not nucleophilic and cannot reverse the reaction. youtube.com

The mechanism involves several equilibrium steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comkhanacademy.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This forms a tetrahedral intermediate. pressbooks.pub

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine). pressbooks.pub

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the amine molecule. masterorganicchemistry.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product. The eliminated amine is protonated in the acidic solution to form an ammonium salt. youtube.com

Base-catalyzed hydrolysis of amides is also a slow reaction, generally requiring heat. pressbooks.pub The reaction is effectively irreversible due to the final acid-base reaction.

The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, attacks the amide's carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com

Elimination of the Amide Ion: The tetrahedral intermediate collapses, and in a very slow, thermodynamically unfavorable step, eliminates the amide anion (R₂N⁻), which is a very poor leaving group. pressbooks.pubchemistrysteps.com

Amide hydrolysis is a kinetically slow process due to the resonance stabilization of the C-N bond, which gives it partial double-bond character. This stability results in a high activation energy for both acid- and base-catalyzed hydrolysis. rsc.org Tertiary amides are generally hydrolyzed more slowly than primary and secondary amides under basic conditions, although this trend can be reversed in non-aqueous media. arkat-usa.orgumich.edu

The thermodynamics of amide hydrolysis show that the reaction is generally favorable, though the energy of activation presents a significant kinetic barrier. acs.org Studies on the hydrolysis of simple amides provide insight into the energetic requirements of the reaction. For instance, the heat of activation (ΔH) for the acid hydrolysis of acetamide (B32628) is approximately 23 kcal/mol. rsc.org

Table 1: Activation Parameters for the Acid Hydrolysis of Various Amides| Compound | ΔH (kcal/mol) | ΔS* (cal/mol·deg) | ΔG* (kcal/mol) at 85°C | Source |

|---|---|---|---|---|

| L-Asparagine | 22.2 | -15 | 27.6 | rsc.org |

| L-Asparaginylglycine | 21.0 | -19 | 27.8 | rsc.org |

| N-Methylacetamide | 19.8 | -18.3 | - | publish.csiro.au |

| N-Ethylacetamide | 19.5 | -19.6 | - | publish.csiro.au |

Reactivity of the Primary Amine Moiety

The primary amine in 2-Amino-N-ethyl-N-methylacetamide Hydrochloride exists as a protonated ammonium ion. In this form, it lacks a lone pair of electrons and is therefore not nucleophilic. youtube.com To engage in nucleophilic reactions, the ammonium salt must first be neutralized by a base to generate the free primary amine, 2-Amino-N-ethyl-N-methylacetamide.

Once deprotonated, the primary amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org The nucleophilicity of amines generally increases with the number of alkyl groups, although it is also sensitive to steric hindrance. masterorganicchemistry.com

Alkylation: Primary amines readily undergo alkylation when treated with alkyl halides via a nucleophilic substitution reaction (Sₙ2). ncert.nic.in The reaction proceeds by the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion.

However, this reaction is often difficult to control. The product of the initial alkylation is a secondary amine, which is also nucleophilic—often more so than the starting primary amine. libretexts.org This secondary amine can react with another molecule of the alkyl halide to form a tertiary amine. The process can continue, ultimately yielding a quaternary ammonium salt. libretexts.org This lack of selectivity often results in a mixture of primary, secondary, and tertiary amines, as well as the quaternary salt, making direct alkylation a challenging method for synthesizing pure secondary or tertiary amines. libretexts.orglibretexts.org

Table 2: Mayr Nucleophilicity Parameters (N) for Various Amines| Amine | Solvent | Nucleophilicity Parameter (N) | Source |

|---|---|---|---|

| Ammonia (B1221849) (NH₃) | Water | 9.5 | masterorganicchemistry.com |

| Ethylamine (B1201723) (Primary) | Water | 12.9 | masterorganicchemistry.com |

| Diethylamine (Secondary) | Water | 14.7 | masterorganicchemistry.com |

| Aniline | Acetonitrile (B52724) | 12.64 | researchgate.net |

Acylation: Primary amines react with acylating agents such as acid chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form amides. ncert.nic.in This reaction is generally very efficient. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride or carboxylate). orgoreview.com A base, such as pyridine (B92270) or even a second equivalent of the amine, is often used to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.injove.com The resulting amide is significantly less nucleophilic and less basic than the starting amine due to resonance delocalization of the nitrogen lone pair across the carbonyl group, which prevents further acylation. orgoreview.comjove.com

Sulfonylation: In a similar fashion, primary amines react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to yield sulfonamides. libretexts.org This reaction is the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. The sulfonamide formed from a primary amine still possesses a hydrogen on the nitrogen atom. This hydrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, making the sulfonamide soluble in aqueous alkali. libretexts.org The sulfonylation of primary amines can proceed either through direct reaction or via a mechanism involving a stable intermediate formed between the sulfonyl chloride and a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org

Compound Index

| Compound Name |

| 2-Amino-N-ethyl-N-methylacetamide |

| 2-Amino-N-ethyl-N-methylacetamide Hydrochloride |

| 2-aminoacetic acid (glycine) |

| 4-dimethylaminopyridine (DMAP) |

| Acetic acid |

| Acetamide |

| Acid anhydrides |

| Acid chlorides |

| Alkyl halides |

| Ammonia |

| Aniline |

| Benzenesulfonyl chloride |

| Carboxylic acid |

| Diethylamine |

| Ethylamine |

| L-Asparagine |

| L-Asparaginylglycine |

| N-ethyl-N-methylamine |

| N-Ethylacetamide |

| N-Methylacetamide |

| Pyridine |

| Sulfonyl chlorides |

Reactivity of the Primary Amine Moiety

Formation of Schiff Bases and Cyclization Reactions

The primary amine group in 2-Amino-N-ethyl-N-methylacetamide is a key site for reactivity, particularly in reactions with carbonyl compounds. Under appropriate pH conditions (typically mildly acidic, pH 4-5), the free primary amine can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. rsc.org The reaction proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by dehydration to yield the C=N double bond of the imine.

Intramolecular cyclization is another potential reaction pathway for amino amides. Depending on the reaction conditions, the primary amine could potentially attack the electrophilic carbonyl carbon of the amide group, although this is generally less favorable for stable tertiary amides. More plausible cyclization reactions might occur if the molecule is modified, for instance, through reactions that create a new electrophilic center susceptible to attack by the amine.

Reactivity of the Tertiary Amide Nitrogen and Carbonyl Group

Electrophilic Attack on the Carbonyl Carbon

The tertiary amide group in 2-Amino-N-ethyl-N-methylacetamide is characterized by its relative stability and low reactivity compared to other carbonyl derivatives. This is due to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.

However, the carbonyl carbon remains a site for electrophilic attack, especially when the amide is activated by strong electrophiles like triflic anhydride (B1165640) (Tf₂O). nih.gov Such activation generates highly reactive intermediates, such as keteniminium ions from tertiary amides, which are then susceptible to nucleophilic attack. nih.gov While amides are generally poor electrophiles, their reaction with strong nucleophiles can be forced, or their electrophilicity can be enhanced by Lewis acids coordinating to the carbonyl oxygen. For instance, the transamidation of tertiary amides can be catalyzed by Al(III) complexes, which activate the amide carbonyl towards nucleophilic attack by another amine. researchgate.net

Conformational Effects on Reactivity

The reactivity of the amide group is significantly influenced by its conformation. The C-N bond of an amide has a partial double bond character due to resonance, resulting in a substantial energy barrier to rotation. nih.govfcien.edu.uy This barrier, typically in the range of 15–23 kcal/mol, dictates the planarity of the amide linkage. fcien.edu.uy For N-ethyl,N-methylacetamide, theoretical studies have investigated the relative stabilities of different conformers arising from rotation around the C-N bond and the orientation of the N-alkyl groups. researchgate.net

The rotational barrier and conformational preferences affect the accessibility of both the carbonyl carbon for nucleophilic attack and the nitrogen lone pair. osti.gov A twisted, non-planar conformation, while higher in energy, could potentially enhance the reactivity of the carbonyl carbon by reducing the resonance stabilization. The polarity of the solvent also plays a role, with more polar solvents known to increase the rotational barrier. cdnsciencepub.com

| Amide | Solvent | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Gas Phase | 19.4 | fcien.edu.uy |

| Dimethylacetamide (DMA) | Gas Phase | 15.3 | fcien.edu.uy |

| Dimethylformamide (DMF) | Water | 22.0 | fcien.edu.uy |

| N-Methylacetamide (NMA) | Water | 18.8 | fcien.edu.uy |

| Dimethylacetamide (DMA) | Water | 19.1 | fcien.edu.uy |

Oxidation and Reduction Pathways of Amide and Amine Functionalities

The two functional groups in 2-Amino-N-ethyl-N-methylacetamide exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The primary amine functionality is susceptible to oxidation. A variety of reagents and catalytic systems can achieve this transformation. A particularly notable reaction is the oxidation of primary amines to nitriles. acs.orgrsc.orgnanoge.orgthieme-connect.comresearchgate.net This can be accomplished using reagents like oxoammonium salts or through catalytic processes involving metals such as ruthenium. acs.orgrsc.org Another pathway involves the aerobic oxidation of primary amines to amides, which can be catalyzed by ruthenium complexes. rsc.org The oxidation of tertiary amines typically yields amine oxides or can lead to the formation of enamines. libretexts.org The tertiary amide group is generally resistant to oxidation under mild conditions.

Reduction: The tertiary amide can be reduced to a tertiary amine. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄), which converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). masterorganicchemistry.comorgoreview.com This method is effective for primary, secondary, and tertiary amides. masterorganicchemistry.com Other reagents, such as 9-Borabicyclo[3.3.1]nonane (9-BBN) or various catalytic systems involving silanes, have also been developed for amide reduction. chemistrysteps.comacs.orgorganic-chemistry.org Conversely, the primary amine is generally not reducible. However, it's important to note that some reduction methods for amides can proceed with high chemoselectivity, leaving other functional groups intact. nih.gov For example, SmI₂/amine/H₂O has been reported to reduce amides to alcohols via C-N bond cleavage, a different pathway than the typical reduction to amines. nih.gov

| Functional Group | Transformation | Reagent/Catalyst System | Product | Reference |

|---|---|---|---|---|

| Primary Amine | Oxidation | 4-acetamido-TEMPO oxoammonium salt | Nitrile | acs.org |

| Primary Amine | Oxidation | Ru-terpyridyl complex / O₂ | Nitrile | rsc.org |

| Tertiary Amide | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine | masterorganicchemistry.comorgoreview.com |

| Tertiary Amide | Reduction | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Tertiary Amine | chemistrysteps.com |

| Tertiary Amide | Reduction | SmI₂/amine/H₂O | Alcohol | nih.gov |

| Tertiary Amide | Reduction | TBAT / Hydrosilane | Tertiary Amine | acs.org |

Mechanistic Investigations in Transition Metal-Catalyzed Transformations

Role as a Ligand or Transient Directing Group in C-H Activation

The functional groups within 2-Amino-N-ethyl-N-methylacetamide make it a candidate for participation in transition metal-catalyzed reactions, particularly C-H activation. The amide and amine moieties can act as directing groups, coordinating to a metal center and guiding the catalyst to activate a specific, nearby C-H bond. nih.govnih.govrsc.org

The tertiary amide itself can serve as a weakly coordinating directing group. rsc.org For example, N-aryl amides have been used to direct the arylation of sp³ C-H bonds. acs.org Catalytic systems based on palladium, rhodium, and ruthenium have been developed that utilize various amide directing groups for a wide range of C-H functionalization reactions. nih.govnih.gov

Furthermore, the primary amine offers a route to form a transient directing group. rsc.orgnih.govsnnu.edu.cn In this strategy, the amine reacts in situ with a catalytic amount of an aldehyde or ketone (e.g., an amino acid derivative) to form an imine. nih.gov This newly formed imine, often in conjunction with another coordinating atom, acts as a potent bidentate ligand that directs the metal catalyst to a specific C-H bond for functionalization. nih.govrsc.org After the reaction, the directing group is released from the product and can engage with another substrate molecule, making the directing group itself part of a catalytic cycle. snnu.edu.cn This approach avoids the need for separate steps to install and remove a directing group, enhancing synthetic efficiency. rsc.orgnih.gov

Plausible Reaction Pathways and Intermediates (e.g., Palladacycles)

Palladacycles are organopalladium intermediates that have gained significant attention as highly effective precatalysts in a variety of cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high reactivity and selectivity under mild conditions. acs.org These cyclic compounds contain a stable carbon-palladium (C-Pd) bond, often stabilized by an intramolecular coordinating heteroatom. The formation of palladacycles is a key step in many catalytic cycles, including those for C-N cross-coupling, which is fundamental in the synthesis of numerous pharmaceuticals and functional materials. acs.orgrsc.org

While direct experimental studies on the formation of palladacycles with 2-Amino-N-ethyl-N-methylacetamide are not extensively documented in the reviewed literature, its molecular structure suggests a strong potential for acting as a bidentate ligand. The presence of both a primary amine (-NH2) and a tertiary amide (-N(CH3)C(O)-) group provides two potential coordination sites. The formation of stable six-membered [C,N] dinuclear cyclopalladated complexes is a known pathway for ligands that can act as bidentate monoanionic donors. researchgate.netnih.gov

The plausible reaction pathway would involve the coordination of the primary amino group to a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)2). This would be followed by an intramolecular C-H activation or cyclometalation step, where the palladium center bonds directly to a carbon atom within the ethyl or methyl group of the amide, forming a stable five or six-membered ring. The resulting palladacycle intermediate could then participate in catalytic cross-coupling reactions. For instance, in a Buchwald-Hartwig-type amination, the general mechanism involves oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. rsc.org Palladacycle precatalysts provide a stable and efficient entry into this catalytic cycle. acs.org

Studies on similar bidentate ligands, such as 2-aminobiphenyl (B1664054) and iminoisoindolines, have demonstrated their effectiveness in forming highly active palladacycle precatalysts for reactions like Heck and Suzuki couplings. acs.orgresearchgate.netnih.gov The stability and reactivity of these palladacycles are influenced by the nature of the coordinating atoms and the steric and electronic properties of the ligand framework. chemrxiv.orgacs.org

| Feature | Description | Reference |

|---|---|---|

| Precatalyst Type | Cyclometalated organopalladium complexes, often dimeric (e.g., acetate-bridged). | researchgate.netnih.gov |

| Ligand Type | Typically bidentate [C,N] or tridentate [C,N,S] ligands that form stable chelate rings with palladium. | nih.gov |

| Key Mechanistic Steps | Oxidative addition, transmetalation, and reductive elimination are the core steps of the cross-coupling cycle. | rsc.orgyoutube.com |

| Advantages | High reactivity and selectivity, often functional under mild reaction conditions with low catalyst loading. | acs.org |

| Common Reactions | Heck coupling, Suzuki coupling, and Buchwald-Hartwig amination for C-C, C-N, and other C-X bond formations. | acs.orgrsc.orgnih.gov |

Other Specific Reaction Types (e.g., Chlorination Mechanisms)

The chlorination of amides is a reaction of significant importance in both biochemical and environmental contexts. acs.org The amide functionality present in 2-Amino-N-ethyl-N-methylacetamide hydrochloride can undergo N-chlorination, a reaction whose mechanism has been a subject of detailed study. For secondary amides, the reaction rate and mechanism can be influenced by pH and the nature of the chlorinating agent. cdnsciencepub.comcdnsciencepub.com

Quantum-chemical studies on the chlorination of N-methylacetamide by hypochlorous acid (HOCl) in an aqueous environment have elucidated the most probable reaction pathway. acs.org Three primary mechanisms were considered:

Direct N-chlorination: A single-step reaction where HOCl directly chlorinates the amide nitrogen.

Chlorination via O-chlorinated intermediate: An initial attack on the amide oxygen followed by rearrangement.

N-chlorination of the iminol intermediate: Tautomerization of the amide to its iminol form, which then reacts with HOCl.

Computational analysis, comparing calculated energy barriers with experimental data, has shown that the third pathway is the most favorable. acs.org The formation of the iminol tautomer, followed by its reaction with HOCl, is now considered the general mechanism for the N-chlorination of a wide array of amides. acs.org This pathway has a calculated Gibbs free energy of activation (ΔG‡298) of 87.3 kJ/mol, which is consistent with experimental observations. acs.org

The N-chlorination reaction is known to be acid-catalyzed. researchgate.net In the case of N-chlorinated aromatic polyamides, this can be followed by an Orton rearrangement, which is also promoted in acidic media. researchgate.net This rearrangement involves the migration of the chlorine atom from the nitrogen to the aromatic ring, typically to the ortho or para position. researchgate.netspcmc.ac.inyoutube.com While 2-Amino-N-ethyl-N-methylacetamide is an aliphatic compound, the principles of acid-catalyzed N-chlorination are still relevant to its reactivity. The reaction is reversible in alkaline conditions, where dechlorination can occur. researchgate.net

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡298) | Consistency with Experiment | Reference |

|---|---|---|---|---|

| Direct N-Chlorination | One-step chlorination of the amide nitrogen. | Significantly higher than experimental value. | No | acs.org |

| Via O-chlorinated Intermediate | Formation of an O-chloro species followed by rearrangement. | Significantly higher than experimental value. | No | acs.org |

| Via Iminol Intermediate | Amide tautomerizes to its iminol form, which is then chlorinated. | ~87.3 kJ/mol | Yes | acs.org |

Computational Chemistry and Theoretical Studies

Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's conformational changes and its interactions with its environment, such as solvent molecules.

For 2-Amino-N-ethyl-N-methylacetamide HCl, an MD simulation in an aqueous solution could reveal how the molecule rotates, flexes, and forms hydrogen bonds with surrounding water molecules. This provides insight into its solubility, conformational stability, and how it behaves in a biological context. Such simulations are crucial for understanding the dynamic nature of molecules, which is often key to their function.

Conformational Analysis and Dynamics in Solution

The structure of 2-Amino-N-ethyl-N-methylacetamide is not static; it exists as an ensemble of interconverting conformers, primarily due to rotation around the C-N amide bond and other single bonds.

Amide Bond Isomerism: A key feature of tertiary amides like this one is the presence of cis (E) and trans (Z) conformers arising from the significant energy barrier to rotation around the C-N bond, a result of its partial double-bond character. scielo.br Theoretical calculations on the analogous compound N-ethyl,N-methylacetamide, using methods like HF/6-311++G**, MP2, and B3LYP, have been employed to determine the relative stabilities of these isomers. researchgate.net For N-ethyl,N-methylacetamide, the most stable conformer has the N-ethyl group positioned syn (on the same side) to the carbonyl oxygen. researchgate.net However, the substitution pattern can significantly influence this preference. nih.gov The presence of the 2-amino group in the target molecule could introduce intramolecular hydrogen bonding between the amine's hydrogen atoms and the carbonyl oxygen, potentially favoring specific conformations. This type of intramolecular interaction is known to be a dominant stabilizing force in similar structures like amino alcohols. frontiersin.org

Conformational Dynamics: In solution, the molecule is in a dynamic equilibrium between its various rotational isomers. The energy barriers between these conformers determine the rate of interconversion. For N-ethyl,N-methyl amides, these barriers have been determined experimentally using exchange-broadened NMR spectra. researchgate.net Computational models can calculate these barriers, providing a picture of the molecule's flexibility and the relative populations of each stable conformer at a given temperature.

| Feature | Description | Probable Conformations | Influencing Factors |

| Amide Bond | Rotation around the C(O)-N bond is restricted, leading to cis and trans isomers. | Z-isomer (trans), E-isomer (cis) | Steric hindrance, electronic repulsion, solvent effects. researchgate.netnih.gov |

| N-Ethyl Group | Rotation of the ethyl group relative to the amide plane. | The methyl part of the ethyl group can be syn or anti to the carbonyl group. researchgate.net | Steric and hyperconjugative/anomeric effects. researchgate.net |

| Amino-acetyl Group | Rotation around the C-C bond connecting the amine and the carbonyl group. | Gauche and anti conformations. | Potential for intramolecular hydrogen bonding (NH₂···O=C). frontiersin.org |

Solvation Studies and Hydration Shell Characterization

Solvation plays a critical role in the behavior of this compound, particularly in biological or aqueous environments. As it is a salt, it will dissociate in polar solvents into the protonated cation [2-Amino-N-ethyl-N-methylacetamide-H]⁺ and a chloride anion.

Modeling Solvation: Computational studies model solvation using two main approaches:

Explicit Solvation: Individual solvent molecules are included in the simulation, providing a detailed picture of the hydration shell.

Implicit Solvation: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model - PCM), which is computationally less expensive. scielo.br

Hydration Shell: The protonated amine group (-NH₃⁺) and the carbonyl oxygen (C=O) are the primary sites for strong interactions with water molecules.

The -NH₃⁺ group acts as a strong hydrogen bond donor, organizing water molecules around it.

The carbonyl oxygen acts as a hydrogen bond acceptor.

The amide N-H in related primary or secondary amides is a key hydrogen bond donor site. rsc.orgpsu.edu While the tertiary amide in the target compound lacks this proton, the protonated primary amine group serves as a significant hydrogen-bonding center.

Studies on the model compound N-methylacetamide (NMA) show that it interacts with anions primarily through its N-H dipole, effectively behaving as a protic solvent. rsc.orgpsu.edu For this compound, the cation's interaction with the solvent and the Cl⁻ anion will be governed by strong electrostatic forces and hydrogen bonding, leading to a well-defined hydration shell. The development of polarizable models, which account for induced polarization effects, provides a more accurate representation of ion-amide and ion-water interactions than fixed-charge models. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks in Condensed Phases

In condensed phases (e.g., in solution or in the solid state), molecules of this compound interact with each other and with solvent molecules to form complex networks.

Hydrogen Bonding: The primary interaction is hydrogen bonding. The protonated cation possesses multiple hydrogen bond donor sites (the -NH₃⁺ group) and an acceptor site (the C=O oxygen). This allows it to participate in extensive hydrogen bonding networks with water, other protic solvents, or with the chloride counter-ion. rsc.org

Ion-Solvent and Ion-Ion Interactions: In solution, the interactions are dominated by the solvation of the [2-Amino-N-ethyl-N-methylacetamide-H]⁺ cation and the Cl⁻ anion. The strength of these interactions can be characterized computationally and experimentally through properties like transfer enthalpies, which measure the energy change when an ion is transferred from one solvent to another. rsc.org Studies on related systems in mixed solvents have shown that preferential solvation can occur, where the solute is surrounded by one solvent component over the other. niscpr.res.in

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding (Donor) | Protonated amine (-NH₃⁺) | Strong interaction with solvent acceptor atoms (e.g., oxygen in water) and the Cl⁻ anion. |

| Hydrogen Bonding (Acceptor) | Carbonyl oxygen (C=O) | Accepts hydrogen bonds from solvent donor groups (e.g., hydrogen in water). |

| Ion-Dipole | Cation/Anion and polar solvent molecules | Primary force responsible for dissolving the salt and forming the hydration shell. |

| Dipole-Dipole | Amide group dipoles (⁺N-C=O⁻) | Contributes to the association of molecules in concentrated solutions or the solid state. rsc.org |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis of 2-Amino-N-ethyl-N-methylacetamide. By modeling the energy landscape of a reaction, chemists can understand its feasibility, kinetics, and the influence of various factors like solvents.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A common synthesis route for amides involves the reaction of a carboxylic acid derivative with an amine. To model this, a transition state search is performed.

Transition State (TS) Search: This computational procedure aims to locate the highest energy point along the lowest energy reaction path. This structure, the transition state, represents the energetic bottleneck of the reaction. Various algorithms are used to find this first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state structure is found, an IRC calculation is performed. This involves following the reaction path downhill from the transition state in both forward and reverse directions. A true transition state must connect the reactant species on one side with the product species on the other. This analysis confirms the identity of the transition state and provides a detailed view of the structural changes that occur during the reaction.

Calculation of Activation Barriers and Reaction Energetics

The energetics of the reaction determine its rate and spontaneity. Quantum chemical calculations, typically using Density Functional Theory (DFT), can provide accurate estimates of these values.

Activation Barrier (Eₐ): This is the energy difference between the reactants and the transition state (ΔG‡ or ΔE‡). A lower activation barrier corresponds to a faster reaction.

Reaction Energy (ΔE): This is the energy difference between the products and the reactants. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic one.

These calculations can be used to compare different potential synthetic routes or to understand why certain reaction conditions are more effective than others. For instance, computational studies can reveal how factors like catalysts or protecting groups lower the activation barrier. Studies on peptide synthesis have shown the importance of reaction conditions in preventing side reactions like epimerization, a process that can be modeled to understand its energetic favorability. monash.edu

Solvent Effects in Reaction Pathways (e.g., Implicit and Explicit Solvation Models)

The solvent is not a passive bystander in a reaction; it can significantly alter the reaction pathway and energetics.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a uniform dielectric medium. scielo.br They are computationally efficient for estimating how a polar solvent might stabilize or destabilize charged or highly polar species like reactants, products, and, crucially, transition states. A solvent that stabilizes the transition state more than the reactants will lower the activation barrier and accelerate the reaction.

Explicit Solvation Models: In this more rigorous approach, a number of individual solvent molecules are included in the calculation. This allows for the modeling of specific solvent-solute interactions, such as hydrogen bonding to the transition state. While computationally intensive, this method can be essential for reactions where specific solvent interactions play a directing role.

For the synthesis of 2-Amino-N-ethyl-N-methylacetamide, the choice of solvent could influence the protonation state of the amine, the reactivity of the acylating agent, and the stability of any charged intermediates or transition states. Computational modeling incorporating these solvent effects is essential for a complete understanding of the reaction mechanism.

Derivatization Strategies for Enhanced Analysis and Synthetic Utility

Analytical Derivatization for Chromatographic Enhancement

For analytical purposes, the polarity of 2-Amino-N-ethyl-N-methylacetamide HCl makes it challenging to analyze directly using common chromatographic techniques. Derivatization is employed to alter its physicochemical properties, such as volatility, polarity, and spectroscopic characteristics.

Gas chromatography (GC) is a powerful analytical technique that requires analytes to be volatile and thermally stable. nih.gov Due to its polar primary amino group and amide functionality, this compound possesses low volatility and is prone to forming intermolecular hydrogen bonds, making it unsuitable for direct GC-MS analysis. researchgate.net

Silylation is a widely used derivatization technique to address this limitation. nih.govresearchgate.net The process involves replacing the active hydrogen atom on the primary amino group with a nonpolar tri-alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. omicsonline.org This reaction effectively masks the polar amine, reduces hydrogen bonding, and significantly increases the volatility and thermal stability of the analyte, rendering it amenable to GC separation and subsequent mass spectrometric detection. researchgate.net Common silylating reagents require anhydrous conditions for the reaction to proceed efficiently, as they are sensitive to moisture. researchgate.netresearchgate.net While effective, the stability of silylated derivatives can sometimes be a concern, with studies showing that alkylation derivatives may offer better stability and reproducibility in some cases. nih.govresearchgate.netomicsonline.org

Table 1: Common Silylating Agents for GC-MS Derivatization of Amines

| Reagent Name | Abbreviation | Silyl Group | Key Characteristics |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | A common and effective TMS reagent. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | A powerful silylating agent, often used in metabolomics. nih.govbrjac.com.br |

This table is generated based on information from multiple sources. researchgate.netnih.govbrjac.com.br

In Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with reversed-phase columns, highly polar compounds like this compound often exhibit poor retention. Derivatization of the primary amino group via acylation can significantly improve its chromatographic properties and enhance its response in Electrospray Ionization (ESI)-MS. nih.govmdpi.com

Esterification is not applicable to the core structure of this compound as it lacks a carboxylic acid group. However, acylation, the reaction with an acid anhydride (B1165640) or acyl chloride, introduces a hydrophobic acyl group onto the primary amine. This modification increases the compound's hydrophobicity, leading to stronger interaction with the nonpolar stationary phase and thus improved retention time in reversed-phase chromatography. nih.gov Furthermore, studies have shown a strong correlation between increased molecular volume and hydrophobicity from acylation and a significantly enhanced ESI response. nih.gov Acylation with longer alkyl chains or moieties like polyethylene (B3416737) glycol (PEG) can lead to a substantial gain in signal intensity, improving the sensitivity of the LC-MS analysis. nih.gov Isobaric labeling reagents, such as N,N-dimethyl leucine (B10760876) (DiLeu), can also be used to derivatize the amine for relative quantification purposes in MS/MS-based studies. nih.gov

Table 2: Acylation Strategies for LC-MS Enhancement

| Derivatization Approach | Reagent Type | Effect on Analyte | Benefit for LC-MS |

|---|---|---|---|

| Acylation | Organic acid anhydrides (e.g., acetic, propionic) | Increases hydrophobicity and molecular size. nih.gov | Improved reversed-phase retention and enhanced ESI efficiency. nih.govmdpi.com |

| PEGylation | PEG-based acylating agents | Significantly increases molecular volume and surface activity. nih.gov | Leads to a large gain in ESI response, often maximal regardless of the original amino acid structure. nih.gov |

| Isobaric Labeling | N,N-dimethyl leucine (DiLeu) reagents | Adds a tag for relative quantification. nih.gov | Enables multiplexed, quantitative analysis of amine-containing metabolites across different samples. nih.gov |

This table summarizes findings on acylation for improved LC-MS analysis. nih.govmdpi.comnih.gov

Many analytical detectors rely on the absorbance of UV-visible light or fluorescence. The structure of this compound lacks a significant chromophore (a light-absorbing group), making it difficult to detect with high sensitivity using UV-Vis detectors. wiley.comshimadzu.co.kr To overcome this, a chromophore or a more sensitive fluorophore can be chemically attached to the primary amino group.

This derivatization can occur before the chromatographic separation (pre-column) or after (post-column). shimadzu.co.kr

Chromogenic Derivatization: For UV-Vis detection, reagents that form colored or UV-absorbing products upon reaction with the amine are used. A simple method involves post-column derivatization where analytes, after separation, form complexes with copper (II) ions, which absorb significantly in the UV region. wiley.comnih.gov

Fluorogenic Derivatization: For much higher sensitivity, fluorescent labeling agents (fluorophores) are employed. These reagents react with the primary amine to yield a highly fluorescent derivative. This allows for detection at very low concentrations, often at the picomole level. researchgate.net The choice of reagent depends on the desired sensitivity, stability of the derivative, and the analytical instrumentation available. nih.govresearchgate.net

Table 3: Labeling Reagents for Spectroscopic Detection

| Reagent | Detection Method | Target Group | Key Features |

|---|---|---|---|

| Copper (II) Oxide | UV-Vis | Primary Amine | Simple, post-column solid-state reaction; increases UV absorbance by 2-3 orders of magnitude. nih.gov |

| 1-Fluoro-2,4-dinitrophenyl-5-alanine amide (FDAA) | UV-Vis | Primary Amine | A Marfey's reagent variant used for pre-column derivatization. researchgate.net |

| o-Phthalaldehyde (OPA) | Fluorescence | Primary Amine | A common pre- or post-column reagent, reacts quickly but derivatives can be less stable. shimadzu.co.krnih.gov |

| 2,3-Naphthalenedicarboxaldehyde (NDA) | Fluorescence | Primary Amine | Forms more stable derivatives compared to OPA. nih.gov |

| 2-(9-acridone)-ethyl chloroformate (AEC-Cl) | Fluorescence | Primary/Secondary Amines | A novel, highly sensitive pre-column reagent forming stable derivatives with strong fluorescence. researchgate.netnih.gov |

This table is compiled from various sources detailing derivatization for spectroscopic analysis. shimadzu.co.krnih.govresearchgate.netnih.govresearchgate.netnih.govtcichemicals.com

The inherent polarity of this compound is a primary reason for its poor retention and potential for poor peak shape in reversed-phase high-performance liquid chromatography (RP-HPLC). Masking the polar primary amino group is a key strategy to enhance its interaction with the nonpolar stationary phase (e.g., C18).

The derivatization techniques discussed previously, such as acylation, serve this purpose directly by replacing the polar N-H bond with a larger, more hydrophobic group. nih.gov This modification reduces the polarity of the molecule, allowing it to be retained more effectively on the column. mdpi.com While chromatographic alternatives like Hydrophilic Interaction Chromatography (HILIC) are specifically designed for retaining very polar compounds, derivatization allows for the use of the more ubiquitous and well-understood reversed-phase methods. youtube.com Additionally, mobile phase modifications, such as adjusting pH or adding ion-pairing agents like trifluoroacetic acid (TFA), can improve the peak shape of polar analytes. ymc.co.jpchromatographyonline.com However, chemically altering the analyte through derivatization provides a more robust and often more effective solution for improving its reversed-phase separation characteristics.

Synthetic Derivatization for Complex Molecule Construction

Beyond analytics, the functional groups of this compound provide handles for its incorporation into larger, more complex molecules, particularly peptides.

The primary alpha-amino group is the most reactive site for synthetic elaboration. It can serve as a nucleophile to form new bonds, most notably an amide (peptide) bond. Incorporating N-alkylated amide residues into peptides is a known strategy to enhance their biological properties, such as improving their pharmacokinetic profile. nih.govmonash.edu

In peptide synthesis, 2-Amino-N-ethyl-N-methylacetamide (as the free base) can be coupled to the C-terminus of a peptide chain. This reaction typically involves activating the carboxylic acid of the peptide, often using specialized coupling reagents like phosphonium (B103445) or onium salts (e.g., BOP, HOBt-based reagents), to facilitate the formation of the new amide bond under mild conditions that prevent racemization. arkat-usa.org This approach is fundamental in medicinal chemistry for creating peptide analogs with tailored properties. nih.gov More recent, "N-to-C" elongation strategies in peptide synthesis could also utilize such building blocks by coupling them with activated peptide thioacids. nih.gov The ability to functionalize this amino group makes the compound a valuable building block for constructing more elaborate chemical structures.

Modification of Amide N-Substituents for Altered Properties

The strategic modification of N-substituents on the amide nitrogen of 2-amino-N-ethyl-N-methylacetamide offers a versatile platform for fine-tuning the molecule's physicochemical and biological properties. Variations in the alkyl groups attached to the amide nitrogen can significantly influence parameters such as lipophilicity, metabolic stability, and receptor binding affinity. This section explores the derivatization strategies centered on the N-ethyl and N-methyl groups, leading to analogues with tailored characteristics for enhanced analytical detection and synthetic applications.

The introduction of different alkyl groups in place of the ethyl and methyl substituents can lead to a range of analogues with altered properties. For instance, increasing the length or branching of the alkyl chains can enhance lipophilicity, which may improve membrane permeability. monash.edu Conversely, the incorporation of polar functional groups into the N-substituents could increase aqueous solubility.